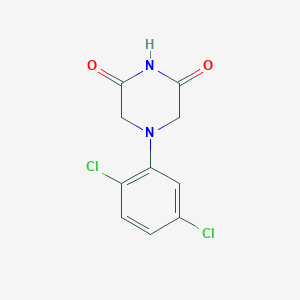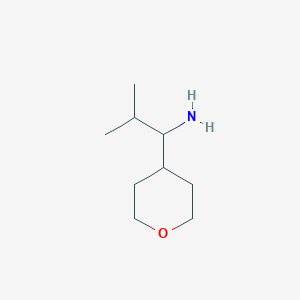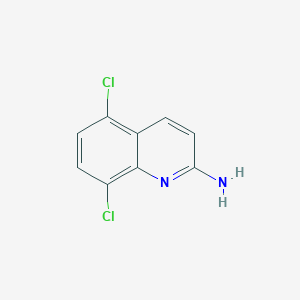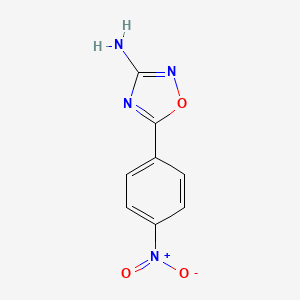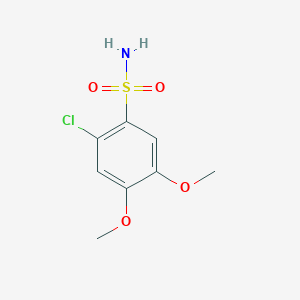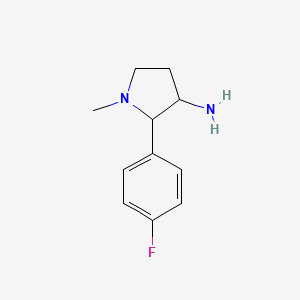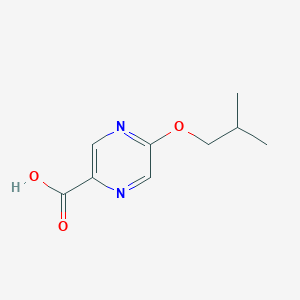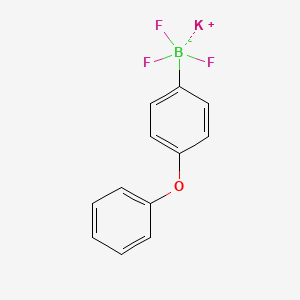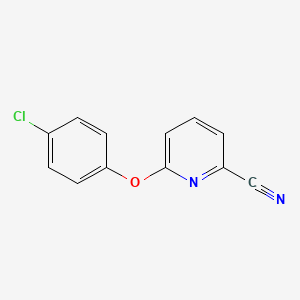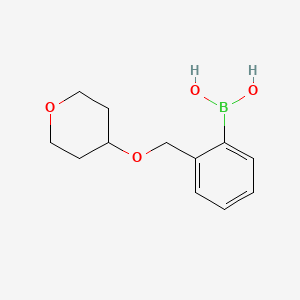
2-(Tetrahydropyran-4-yloxymethy)phenylboronic acid
説明
2-(Tetrahydropyran-4-yloxymethy)phenylboronic acid is a chemical compound with the CAS Number: 1256358-77-6 . It has a molecular weight of 236.08 and its IUPAC name is 2-[(tetrahydro-2H-pyran-4-yloxy)methyl]phenylboronic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H17BO4/c14-13(15)12-4-2-1-3-10(12)9-17-11-5-7-16-8-6-11/h1-4,11,14-15H,5-9H2 . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.Physical And Chemical Properties Analysis
This compound has a molecular weight of 236.08 . It is recommended to be stored in a refrigerated environment .科学的研究の応用
Drug Delivery Systems
2-(Tetrahydropyran-4-yloxymethy)phenylboronic acid: has been utilized in the development of drug delivery systems due to its ability to form reversible complexes with polyols . This property is particularly useful in creating glucose-responsive materials that can recognize blood glucose levels and deliver insulin for diabetes treatment. However, the challenge lies in adjusting the pH sensitivity of the phenylboronic acid moiety to work effectively at physiological pH .
Biosensors
The compound’s interaction with polyol compounds, such as carbohydrates, enables the design of biosensors. These sensors can detect changes in carbohydrate levels, which are indicative of various diseases, including cancer . The ability to bind with sialic acid in acidic conditions, such as the tumor microenvironment, is especially valuable for cancer diagnostics .
Glucose-Sensitive Hydrogels
Phenylboronic acid derivatives are key in the design of glucose-sensitive hydrogels. These hydrogels can release hypoglycemic drugs in response to elevated glucose levels, offering a promising approach for managing diabetes . The main challenge is to maintain a fast response to glucose while correcting the pH value of the phenylboronic acid sequences to physiological levels .
Anticancer Drug Synthesis
The compound is used in synthesizing dichloroacetamide analogs, which display high anti-cancer activity . Its ability to selectively bind to certain biomolecules makes it a valuable tool in creating targeted therapies for cancer treatment.
Organic Semiconductor Synthesis
2-(Tetrahydropyran-4-yloxymethy)phenylboronic acid: is also employed in the synthesis of organic semiconductors. These materials have applications in electronics and photonics, where they are used in devices like organic light-emitting diodes (OLEDs) and solar cells .
Selective Binding Agents
The compound has shown high binding affinity and capacity for molecules like adenosine and catechol, which are important in various biological processes. This makes it a potent agent for selective binding in chemical separations and purifications .
Polymeric Nanomaterials
Due to its unique chemistry with polyols, this compound is instrumental in fabricating polymeric nanomaterials. These materials have significant potential in biomedical applications, such as enhancing molecular interactions through multivalent effects .
Self-Healing Materials
Incorporating 2-(Tetrahydropyran-4-yloxymethy)phenylboronic acid into polymers can contribute to the development of self-healing materials. These materials have the ability to repair themselves after damage, which is valuable in extending the lifespan of various products .
特性
IUPAC Name |
[2-(oxan-4-yloxymethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BO4/c14-13(15)12-4-2-1-3-10(12)9-17-11-5-7-16-8-6-11/h1-4,11,14-15H,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLQFACNULRLNIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1COC2CCOCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501165476 | |
| Record name | Boronic acid, B-[2-[[(tetrahydro-2H-pyran-4-yl)oxy]methyl]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501165476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Tetrahydropyran-4-yloxymethy)phenylboronic acid | |
CAS RN |
1256358-77-6 | |
| Record name | Boronic acid, B-[2-[[(tetrahydro-2H-pyran-4-yl)oxy]methyl]phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256358-77-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[2-[[(tetrahydro-2H-pyran-4-yl)oxy]methyl]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501165476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(4-Methoxyphenyl)amino]oxolane-3-carbonitrile](/img/structure/B1454536.png)

